molecular formula C13H14FN3OS B12862220 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Cat. No.: B12862220
M. Wt: 279.34 g/mol
InChI Key: LTKZWQKRYWZMNB-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic organic compound that belongs to the class of amides. It features a fluorinated phenyl group, a thiazole ring, and a propionamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Amination: The 4-fluoroaniline is introduced through an amination reaction, where the amino group is attached to the phenyl ring.

    Amidation: The final step involves the formation of the propionamide moiety through an amidation reaction, where the thiazole ring is coupled with a propionyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the thiazole ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
  • 2-(4-Bromo-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
  • 2-(4-Methyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Uniqueness

2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.

Biological Activity

The compound 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a member of a class of small molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in drug development. The presence of the 4-fluoro phenyl group and the 4-methyl thiazole moiety contributes to its pharmacological properties.

Research indicates that compounds with similar structures can inhibit specific protein kinases involved in cell proliferation, such as CDK4 and CDK6. These kinases play crucial roles in the cell cycle regulation, making them attractive targets for cancer therapy . The inhibition of these kinases can lead to reduced tumor growth and proliferation.

Anticancer Activity

The compound has shown promising results in preclinical studies targeting various cancer types. For instance, compounds with thiazole derivatives have been reported to exhibit significant cytotoxicity against human cancer cell lines.

  • Case Study : In a study involving thiazole-containing compounds, several derivatives demonstrated IC50 values lower than standard chemotherapeutics against A549 lung adenocarcinoma cells, indicating superior efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications to the phenyl and thiazole rings significantly influence biological activity. For example:

  • The introduction of halogen substituents on the phenyl ring enhances potency.
  • Methyl substitutions on the thiazole ring have been correlated with increased cytotoxic effects against specific cancer cell lines .

Data Table: Biological Activity Overview

CompoundTargetIC50 (µM)Cell LineNotes
This compoundCDK4/CDK6< 10A549Significant inhibition observed
Thiazole derivative 1Bcl-2< 5JurkatHigh selectivity
Thiazole derivative 2CDK6< 20HCT116Effective against colorectal cancer

Properties

Molecular Formula

C13H14FN3OS

Molecular Weight

279.34 g/mol

IUPAC Name

2-(4-fluoroanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C13H14FN3OS/c1-8-7-19-13(15-8)17-12(18)9(2)16-11-5-3-10(14)4-6-11/h3-7,9,16H,1-2H3,(H,15,17,18)

InChI Key

LTKZWQKRYWZMNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)NC2=CC=C(C=C2)F

Origin of Product

United States

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